Prop-2-en-1-yl 6-({2-[(3-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
PROP-2-EN-1-YL 6-({[(3-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(2-METHOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as cyano, methoxy, and carbamoyl groups, making it a subject of interest in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-EN-1-YL 6-({[(3-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(2-METHOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dihydropyridine ring, introduction of the cyano group, and subsequent functionalization with the prop-2-en-1-yl and other substituents. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
PROP-2-EN-1-YL 6-({[(3-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(2-METHOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The functional groups in the compound can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products.
Scientific Research Applications
PROP-2-EN-1-YL 6-({[(3-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(2-METHOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of PROP-2-EN-1-YL 6-({[(3-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(2-METHOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(Prop-2-en-1-yl)acetamide: A related compound with similar structural features.
3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole: Another compound with comparable functional groups.
Uniqueness
PROP-2-EN-1-YL 6-({[(3-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(2-METHOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C28H27N3O5S |
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Molecular Weight |
517.6 g/mol |
IUPAC Name |
prop-2-enyl 6-[2-(3-acetylanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C28H27N3O5S/c1-5-13-36-28(34)25-17(2)30-27(22(15-29)26(25)21-11-6-7-12-23(21)35-4)37-16-24(33)31-20-10-8-9-19(14-20)18(3)32/h5-12,14,26,30H,1,13,16H2,2-4H3,(H,31,33) |
InChI Key |
DNFHQQMEGPKOTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC(=C2)C(=O)C)C#N)C3=CC=CC=C3OC)C(=O)OCC=C |
Origin of Product |
United States |
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